
3-Methyl-2-oxobutanoate
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Overview
Description
3-methyl-2-oxobutanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 2-oxo monocarboxylic acid anion, an oxo fatty acid anion and a branched-chain fatty acid anion. It derives from a butyrate. It is a conjugate base of a 3-methyl-2-oxobutanoic acid.
Scientific Research Applications
Biochemical Research Applications
Metabolic Pathways Involvement
3-Methyl-2-oxobutanoate is integral to the metabolism of branched-chain amino acids, specifically valine, leucine, and isoleucine. It is produced during the degradation of these amino acids and serves as a substrate for various enzymatic reactions. The enzyme This compound dehydrogenase catalyzes its conversion into other metabolites, playing a crucial role in energy metabolism and amino acid synthesis .
Case Study: Maple Syrup Urine Disease
Research has shown that abnormalities in the metabolism of this compound are linked to Maple Syrup Urine Disease (MSUD), a metabolic disorder caused by deficiencies in the branched-chain alpha-keto acid dehydrogenase complex. In patients with MSUD, elevated levels of this compound can be detected, leading to neurological complications if not managed properly . Studies have explored dietary interventions and enzyme replacement strategies to mitigate the effects of this disorder .
Therapeutic Applications
Potential in Treatment Strategies
Recent studies have suggested that this compound may have therapeutic potential beyond MSUD. For instance, it has been investigated for its neuroprotective properties and its role in metabolic regulation. Research indicates that modulating levels of this compound could influence outcomes in conditions associated with metabolic dysregulation .
Nutritional Supplementation
Given its role as a metabolic intermediate, this compound is also being explored as a nutritional supplement for athletes and individuals engaged in intense physical activity. Its potential to enhance energy metabolism and recovery post-exercise is under investigation .
Industrial Applications
Biotechnology and Fermentation
In industrial biotechnology, this compound is utilized as a building block for synthesizing various biochemicals. Its derivatives can be produced through fermentation processes using specific microbial strains, which can lead to the development of biofuels or bioplastics . The compound's stability and reactivity make it an attractive candidate for bioconversion processes.
Comparative Analysis with Related Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Oxobutyric Acid | C4H6O3 | Precursor in energy metabolism |
3-Hydroxybutyric Acid | C4H8O3 | Involved in ketogenesis |
2-Ketoisovaleric Acid | C5H8O3 | Directly related to branched-chain amino acids |
Acetoacetic Acid | C4H6O3 | Important intermediate in ketone body metabolism |
The distinct structure of this compound allows it to participate uniquely in metabolic pathways compared to other keto acids, highlighting its importance in both health and disease contexts.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are critical for characterizing 3-methyl-2-oxobutanoate in experimental settings?
To confirm the identity and purity of this compound, researchers should employ:
- Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) to determine retention times and molecular ion peaks .
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, focusing on the ketone (C=O) and ester/carboxylic acid functional groups.
- Canonical SMILES (CC(C)C(=O)C(=O)O) and InChI Key (QHKABHOOEWYVLI-UHFFFAOYSA-N) for computational validation .
- Reverse-phase chromatography (e.g., C18 columns) for purification, as described in synthesis protocols for analogous compounds .
Q. How can researchers synthesize high-purity this compound derivatives?
While direct synthesis protocols are not explicitly detailed in the evidence, methodologies for structurally related esters (e.g., methyl 2-methyl-3-oxobutanoate) suggest:
- Esterification of the carboxylic acid group using methanol or ethanol under acidic catalysis.
- Purification via silica gel chromatography (for non-polar derivatives) or C18 reverse-phase columns (for polar derivatives) to achieve >95% purity .
- Validation using LCMS and HPLC to monitor reaction progress and confirm product identity .
Advanced Research Questions
Q. What experimental approaches are used to study the role of this compound dehydrogenase in branched-chain amino acid metabolism?
The enzyme this compound dehydrogenase (EC 1.2.4.4) is part of a multi-enzyme complex critical for valine, leucine, and isoleucine catabolism. Key methodologies include:
- Kinetic assays measuring NADH production or CO₂ release to study decarboxylation activity .
- Crystallography and site-directed mutagenesis to probe interactions with thiamine diphosphate (ThDP) and lipoyl domains within the enzyme complex .
- Microarray analysis (e.g., using topGO software) to identify gene clusters regulated by this enzyme in metabolic pathways .
Q. How can researchers assess the inhibitory effects of this compound in plant or microbial models?
Toxicity studies in Arabidopsis thaliana demonstrate:
- Dose-response assays using agar plates with 0.01–10 mM this compound. Complete growth inhibition occurs at 5 mM, suggesting mitochondrial toxicity via disruption of keto acid dehydrogenase activity .
- Rescue experiments with metabolic intermediates (e.g., L-serine, β-alanine) to identify antagonistic interactions, though these have shown limited success .
- 13C fluxomics to map metabolic disruptions in carbon utilization pathways .
Q. What methodologies resolve discrepancies in quantifying this compound across biological matrices?
Challenges in quantification arise due to its hygroscopic nature and low abundance. Best practices include:
- Stable Isotope Dilution Assays (SIDAs) using deuterated or 13C-labeled internal standards for LCMS-based quantification .
- Sample acidification (pH < 2) to stabilize the compound and prevent degradation during extraction .
- Matrix-matched calibration curves to account for interference from biological contaminants .
Q. How does isotopic labeling with 13C aid in tracing this compound flux in metabolic studies?
- 13C-labeled this compound is introduced into cell cultures or model organisms, and its incorporation into downstream metabolites (e.g., acetyl-CoA, succinate) is tracked via mass isotopomer distribution analysis (MIDA) .
- Gas Chromatography-Mass Spectrometry (GC-MS) or NMR quantifies labeling patterns, enabling reconstruction of metabolic networks and identification of rate-limiting steps in branched-chain amino acid degradation .
Q. Data Contradictions and Mitigation Strategies
- Enzyme Specificity : notes that this compound dehydrogenase also acts on 4-methyl-2-oxopentanoate, complicating in vitro assays. Use knockout models or selective inhibitors to isolate its activity .
- Toxicity Variability : Differences in inhibitory concentrations across species (e.g., plants vs. microbes) may reflect membrane permeability or detoxification pathways. Standardize models using isogenic strains or tissue-specific transporters .
Properties
Molecular Formula |
C5H7O3- |
---|---|
Molecular Weight |
115.11 g/mol |
IUPAC Name |
3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3/c1-3(2)4(6)5(7)8/h3H,1-2H3,(H,7,8)/p-1 |
InChI Key |
QHKABHOOEWYVLI-UHFFFAOYSA-M |
SMILES |
CC(C)C(=O)C(=O)[O-] |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-] |
Synonyms |
2-ketoisovalerate 2-oxoisovalerate 3-methyl-2-oxobutanoate 3-methyl-2-oxobutyrate alpha-keto-isovaleric acid alpha-ketoisopentanoic acid alpha-ketoisovalerate alpha-ketoisovalerate, calcium salt alpha-ketoisovalerate, sodium salt alpha-ketoisovaleric acid alpha-ketovaline alpha-oxoisovalerate calcium ketovaline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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